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Introduction
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in glycolysis,

catalyzing the conversion of glyceraldehyde-3-phosphate (G3P) to D-glycerate 1,3-

bisphosphate.[1] Beyond its central role in metabolism, GAPDH is implicated in various non-

metabolic processes, including transcription activation and apoptosis.[1] The study of GAPDH

enzyme kinetics is crucial for understanding its regulatory mechanisms and for the

development of therapeutic agents targeting metabolic pathways.

This document provides detailed protocols for measuring GAPDH enzyme activity using

spectrophotometric methods, which monitor the change in absorbance resulting from the

reduction of NAD+ to NADH.

Principle of the Assay
The enzymatic activity of GAPDH is determined by monitoring the rate of NADH production,

which is directly proportional to the GAPDH activity in the sample. The increase in absorbance
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at 340 nm due to the formation of NADH is measured over time. The reaction catalyzed by

GAPDH is as follows:

Glyceraldehyde-3-phosphate + NAD⁺ + Pi ⇌ 1,3-bisphosphoglycerate + NADH + H⁺

Alternatively, a coupled enzyme reaction can be used where the product of the GAPDH

reaction is used in a subsequent reaction that results in a colorimetric or fluorometric output.[2]

[3][4] For instance, a developer can react with an intermediate to produce a colored product

that absorbs at 450 nm.[2][3][4]

Data Presentation
Table 1: Michaelis-Menten Constants (Km) and Maximum
Velocity (Vmax) for GAPDH

Substrate
Organism/Sou
rce

Km (µM)
Vmax
(µmol/min/mg)

Reference

Glyceraldehyde-

3-Phosphate

(G3P)

Mycobacterium

tuberculosis
77 ± 25.9 - [5]

Escherichia coli 130 - [6]

Streptococcus

pyogenes
120 ± 10 105 ± 2 [5]

Clostridium

perfringens
150 ± 20 85 ± 3 [5]

NAD⁺
Mycobacterium

tuberculosis
57 ± 11.1 - [5]

Escherichia coli 40 - [6]

Streptococcus

pyogenes
250 ± 30 105 ± 2 [5]

Clostridium

perfringens
330 ± 40 85 ± 3 [5]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/251/304/mak277pis-mk.pdf
https://www.assaygenie.com/content/BN%20Technical%20Manuals/BN00904.pdf
https://www.abcam.com/en-us/products/assay-kits/glyceraldehyde-3-phosphate-dehydrogenase-activity-assay-kit-colorimetric-ab204732
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/251/304/mak277pis-mk.pdf
https://www.assaygenie.com/content/BN%20Technical%20Manuals/BN00904.pdf
https://www.abcam.com/en-us/products/assay-kits/glyceraldehyde-3-phosphate-dehydrogenase-activity-assay-kit-colorimetric-ab204732
https://www.researchgate.net/figure/GAPDH-enzyme-kinetic-parameters_tbl1_331363433
https://pubmed.ncbi.nlm.nih.gov/10190977/
https://www.researchgate.net/figure/GAPDH-enzyme-kinetic-parameters_tbl1_331363433
https://www.researchgate.net/figure/GAPDH-enzyme-kinetic-parameters_tbl1_331363433
https://www.researchgate.net/figure/GAPDH-enzyme-kinetic-parameters_tbl1_331363433
https://pubmed.ncbi.nlm.nih.gov/10190977/
https://www.researchgate.net/figure/GAPDH-enzyme-kinetic-parameters_tbl1_331363433
https://www.researchgate.net/figure/GAPDH-enzyme-kinetic-parameters_tbl1_331363433
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1576437?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: Vmax values are often reported in various units and conditions; direct comparison may

require normalization.
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Caption: Catalytic mechanism of GAPDH.
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Caption: General experimental workflow for GAPDH kinetic assay.
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This section provides a generalized protocol for a spectrophotometric GAPDH activity assay

based on common laboratory practices and information from commercially available kits.

Materials and Reagents
GAPDH Assay Buffer: (e.g., 50 mM HEPES, 10 mM sodium arsenate, 5 mM EDTA, pH 8.5).

[7] Note: Arsenate is used to prevent the reverse reaction; if not available, a higher

concentration of phosphate can be used, but the reverse reaction might occur.

Glyceraldehyde-3-phosphate (G3P) solution: (e.g., 20 mM stock solution).

β-Nicotinamide adenine dinucleotide (NAD⁺) solution: (e.g., 20 mM stock solution).

Enzyme Sample: Purified GAPDH or cell/tissue lysate.

Lysis Buffer (for cell/tissue samples): (e.g., 10 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton

X-100, and protease inhibitors).

Microplate reader capable of reading absorbance at 340 nm.

96-well clear, flat-bottom microplates.

NADH Standard Solution for creating a standard curve (optional, for absolute quantification).

Sample Preparation (Cell/Tissue Lysates)
Harvest cells and wash with ice-cold PBS. For tissues, mince the tissue on ice.

Resuspend the cell pellet or minced tissue in ice-cold Lysis Buffer (e.g., 100 µL for 1 x 10⁶

cells or 10 mg of tissue).[2][3]

Homogenize the sample on ice.[4]

Incubate the lysate on ice for 10-20 minutes.

Centrifuge the lysate at 10,000-14,000 x g for 5-10 minutes at 4°C to pellet cellular debris.[2]

[8]

Collect the supernatant containing the soluble proteins.
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Determine the protein concentration of the lysate using a standard method (e.g., BCA

assay).

Spectrophotometric Assay Protocol (Monitoring NADH
Production at 340 nm)

Prepare the Reaction Mix: In a microcentrifuge tube, prepare a master mix of the reaction

components. For each well, the final reaction volume will be 200 µL. The final concentrations

should be optimized, but typical ranges are:

GAPDH Assay Buffer

NAD⁺: 0.5 - 2 mM[7]

G3P: 0.1 - 2 mM[7]

Set up the Microplate:

Sample Wells: Add the appropriate volume of the reaction mix to each well.

Blank/Control Wells: Prepare a control reaction without the enzyme sample (add lysis

buffer or purified enzyme buffer instead) and a control without the substrate (G3P) to

measure background absorbance changes.

Initiate the Reaction: Add the enzyme sample (e.g., 5-20 µL of lysate or an appropriate

amount of purified enzyme) to the sample wells. The final volume in each well should be 200

µL.

Measure Absorbance: Immediately place the plate in a microplate reader pre-set to 37°C.

Measure the absorbance at 340 nm in kinetic mode, taking readings every 30-60 seconds for

10-30 minutes.[2][9]

Data Analysis
Calculate the Rate of Reaction:

Plot the absorbance at 340 nm versus time for each sample.
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Determine the initial linear portion of the curve and calculate the slope (ΔA340/min).

Subtract the rate of the blank/control from the rate of the samples.

Calculate Enzyme Activity:

Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of

NADH production.

The formula for calculating enzyme activity is: Activity (µmol/min/mL) = (ΔA340/min) / (ε * l)

where:

ΔA340/min is the rate of absorbance change per minute.

ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

l is the path length of the light in the cuvette or well (in cm). For a 96-well plate, this

value needs to be determined or a standard curve must be used. Some kit manuals

provide an adjusted extinction coefficient for a specific plate and volume.[9]

Specific Activity:

To calculate the specific activity, divide the enzyme activity by the protein concentration of

the sample. Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / [Protein] (mg/mL)

Michaelis-Menten Kinetics
To determine the Km and Vmax of GAPDH, the assay is performed with varying concentrations

of one substrate (e.g., G3P) while keeping the other substrate (NAD⁺) at a saturating

concentration.

Prepare a series of dilutions of the substrate to be tested.

Perform the kinetic assay for each substrate concentration.

Calculate the initial velocity (v₀) for each concentration.

Plot the initial velocity (v₀) versus the substrate concentration ([S]).
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Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g.,

GraphPad Prism) to determine Km and Vmax. v₀ = (Vmax * [S]) / (Km + [S])

Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used for a linear representation of

the data, although non-linear regression is generally preferred for its accuracy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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